molecular formula C9H8O B1315258 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde CAS No. 78926-35-9

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

Cat. No.: B1315258
CAS No.: 78926-35-9
M. Wt: 132.16 g/mol
InChI Key: CAGLJCIYRHLVFP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde (CAS: 78926-35-9) is a bicyclic aromatic compound featuring a benzocyclobutene core with an aldehyde functional group at the 7-position. Its molecular formula is C₉H₈O, and it is commercially available at 95% purity . The bicyclo[4.2.0]octatriene system introduces significant ring strain due to the fused four- and eight-membered rings, which influences its reactivity and applications in organic synthesis, particularly as a precursor for pharmaceuticals and advanced materials .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGLJCIYRHLVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506101
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78926-35-9
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method starts with terminal aryl alkynes, which undergo head-to-tail homocoupling followed by zipper annulation to form the desired bicyclic structure . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which facilitates the interconversion between coordination modes required for the transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of catalytic synthesis and annulation reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic properties of the bicyclic structure and the functional groups present. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variants

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
  • CAS : 112892-88-3 | Formula : C₉H₈O | Purity : 98%
  • The aldehyde group at the 3-position alters electronic distribution and reactivity. Compared to the 7-carbaldehyde isomer, the 3-carbaldehyde exhibits reduced steric hindrance, making it more reactive in nucleophilic additions. This isomer is often used in cross-coupling reactions to construct polycyclic frameworks .
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone
  • CAS : 1075-30-5 | Formula : C₁₀H₁₀O
  • Replacing the aldehyde with a ketone group decreases electrophilicity, reducing reactivity toward nucleophiles like Grignard reagents. The ketone derivative is more stable under acidic conditions and serves as an intermediate in steroid synthesis .
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
  • CAS : 1473-47-8 | Formula : C₉H₇ClO | Molecular Weight : 166.60 g/mol
  • The carbonyl chloride derivative is highly reactive in nucleophilic acyl substitutions, enabling facile synthesis of amides and esters. It is preferred over the aldehyde for introducing the bicyclo system into polymers or bioactive molecules .

Bicyclo Ring System Variants

Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde
  • CAS : 4279-76-9 | Formula : C₈H₆O
  • The smaller bicyclo[4.1.0] system increases ring strain, enhancing reactivity in Diels-Alder reactions. This compound is less thermally stable than the [4.2.0] analog but valuable in synthesizing strained polycyclic adducts .

Substituent-Modified Derivatives

7-Bromobicyclo[4.2.0]octa-1,3,5-triene
  • CAS : 21120-91-2 | Formula : C₈H₇Br
  • The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura). Unlike the aldehyde, this derivative is used to functionalize the bicyclo core with aryl or heteroaryl groups .
4,5-Dimethoxy-1-cyanobenzocyclobutane
  • CAS: N/A | Formula: C₁₁H₁₁NO₂
  • Electron-donating methoxy groups and a nitrile substituent modulate electronic properties, making this derivative useful in optoelectronic materials. The aldehyde’s electrophilic character is absent here, limiting its use in condensation reactions .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique bicyclic framework with an aldehyde functional group at the 7-position. This structural arrangement allows for diverse chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC_{10}H_{10}O
Molecular Weight162.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that derivatives of this compound exhibit promising antibacterial and anticancer activities. The mechanisms underlying these activities involve interactions with specific molecular targets such as enzymes and receptors.

Antibacterial Activity

Studies have shown that certain derivatives demonstrate efficacy against various bacterial strains, suggesting a potential role as antibacterial agents. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

This compound derivatives have been evaluated for their anticancer properties against several cancer cell lines. Preliminary findings suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival .

Case Studies

  • Antibacterial Efficacy :
    • A study investigated the antibacterial properties of a derivative of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Potential :
    • In vitro studies on human breast cancer cell lines revealed that specific derivatives could reduce cell viability by over 50% at concentrations below 10 µM. Mechanistic studies indicated that these compounds might induce apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .

Comparison with Related Compounds

This compound can be compared with other bicyclic compounds to highlight its unique properties.

CompoundStructure TypeBiological Activity
This compoundBicyclic with aldehydeAntibacterial, Anticancer
BenzocyclobuteneBicyclic without aldehydeLimited biological activity
1,2-DihydrobenzocyclobuteneReduced bicyclicVaries by substitution

The presence of the aldehyde group in this compound enhances its reactivity and potential for further functionalization compared to its analogs.

Future Directions in Research

Ongoing research is focused on elucidating the precise molecular mechanisms through which this compound exerts its biological effects. Investigations are also exploring structure-activity relationships (SAR) to optimize the efficacy and selectivity of its derivatives as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

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